molecular formula C12H10Cl2N2O2S B2658766 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine CAS No. 251307-32-1

4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine

Cat. No.: B2658766
CAS No.: 251307-32-1
M. Wt: 317.18
InChI Key: CUCYBJZLIXRGRM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a methylsulfonyl group attached to the pyrimidine ring. It has garnered interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, acetylacetone, and dimethyl sulfone.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dichloroaniline with acetylacetone under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenyl group and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-5-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-7-15-6-11(19(2,17)18)12(16-7)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCYBJZLIXRGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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